Glycerides, C16-18 mono-and di-

Beschreibung

Eigenschaften

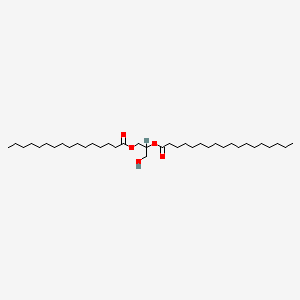

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCLVQFEAFTXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868884 | |

| Record name | 1-(Hexadecanoyloxy)-3-hydroxypropan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals; Other Solid | |

| Record name | Glycerides, C16-18 mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85251-77-0 | |

| Record name | Glyceryl mono and dipalmitostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085251770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-18 mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Advanced Methodologies for Glyceride Synthesis and Production

Chemical Esterification Pathways for Glyceride Production

Chemical synthesis routes are well-established for the large-scale production of C16-18 mono- and diglycerides. These methods typically involve high temperatures and the use of catalysts to facilitate the reaction between fatty acids or triglycerides and glycerol (B35011).

Direct Esterification of Fatty Acids with Glycerol

Direct esterification involves the reaction of C16-18 fatty acids, such as palmitic acid and stearic acid, with glycerol to form a mixture of mono-, di-, and triglycerides, with water as a byproduct. The process is reversible, and therefore, the removal of water is crucial to drive the reaction towards the desired products.

The reaction is typically carried out at elevated temperatures, often ranging from 180°C to 260°C. semanticscholar.orgresearchgate.net The molar ratio of glycerol to fatty acids is a critical parameter influencing the composition of the final product. An excess of glycerol favors the formation of monoglycerides (B3428702). For instance, uncatalyzed esterification of acid-rich oil with glycerol has been optimized at a reaction temperature of 240°C and a fatty acid to glycerol ratio of 1:1.2, achieving a conversion rate of 97.08%. scirp.org Agitation speed also plays a role in ensuring proper mixing of the immiscible reactants.

Kinetic studies of the Fischer esterification of palm fatty acids (a mixture containing palmitic and stearic acids) have shown that the reaction is nearly thermoneutral. ucr.ac.cr Under reactive distillation conditions, which facilitate the continuous removal of water, the degree of esterification can be significantly increased. ucr.ac.cr

Glycerolysis of Triglycerides: Reaction Kinetics and Equilibrium Considerations

Glycerolysis is a transesterification reaction between triglycerides (fats and oils) and glycerol to produce a mixture of mono- and diglycerides. This method is particularly advantageous as it can utilize readily available natural fats and oils as starting materials. The reaction proceeds in a stepwise and reversible manner.

The kinetics of glycerolysis are significantly influenced by temperature. Higher temperatures lead to faster reaction rates. For example, glycerolysis at 460°F (238°C) reaches equilibrium within one to two hours, whereas at 350°F (177°C) the reaction continues for well over five hours. biodieselmagazine.com The reaction is also influenced by the initial concentration of free fatty acids (FFA) present in the oil, as FFA can react with glycerol to form monoglycerides. biodieselmagazine.com

The equilibrium of the glycerolysis reaction is affected by the mutual immiscibility of glycerol and triglycerides. jcu.edu.au This phase behavior can impact the reaction kinetics. jcu.edu.au The use of a continuous process with sufficient residence time can approach the equilibrium state, leading to high conversions of triglycerides to mono- and diglycerides. core.ac.uk Kinetic modeling of glycerolysis in supercritical carbon dioxide has also been explored to understand the reaction mechanism and estimate rate constants. researchgate.net

Catalyst Systems in Chemical Glyceride Synthesis

Catalysts are essential for achieving practical reaction rates in both direct esterification and glycerolysis. These can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous catalysts , such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are highly effective and can lead to conversions of up to 91%. researchgate.net They operate by forming a sodium or potassium glyceroxide, which then reacts with the fatty acid or triglyceride. researchgate.net However, a major drawback of homogeneous catalysts is the difficulty in their separation from the product mixture, often requiring neutralization and leading to downstream processing challenges. researchgate.netresearchgate.net

Heterogeneous catalysts offer the advantage of being easily separable from the reaction mixture, allowing for reuse and continuous processing. researchgate.net Various solid catalysts have been investigated, including:

Metal oxides: Magnesium oxide (MgO) and calcium oxide (CaO) have shown catalytic activity. nih.gov Mixed metal oxides can exhibit stronger basicity and increased surface area, enhancing their catalytic performance. nih.gov

Acidic resins: Strong acidic cation exchange resins can be used as catalysts for the esterification of fatty acids with glycerol. researchgate.net These catalysts are insoluble and can be easily filtered out.

Zeolites and mesoporous silica (B1680970): These materials, with their high surface area and tunable acidity, have been explored for the selective synthesis of monoglycerides. researchgate.net Their pore size is a critical factor, as it needs to accommodate the bulky reactant molecules. researchgate.net

The choice of catalyst depends on factors such as the desired product composition, reaction conditions, and process economics. While homogeneous catalysts are often more active at lower temperatures, heterogeneous catalysts are generally more environmentally friendly and suitable for continuous operations. researchgate.netscispace.com

Enzymatic Biocatalysis for Regioselective Glyceride Synthesis

Enzymatic methods for the synthesis of C16-18 mono- and diglycerides offer several advantages over chemical routes, including milder reaction conditions, higher specificity, and reduced byproduct formation. Lipases are the primary enzymes employed for this purpose.

Lipase-Catalyzed Synthesis of Mono- and Diglycerides

Lipases (triacylglycerol acylhydrolases) catalyze the hydrolysis of triglycerides in aqueous environments. However, in micro-aqueous or solvent-free systems, they can catalyze the reverse reaction, esterification, and transesterification (glycerolysis). nih.gov This property is harnessed for the synthesis of mono- and diglycerides.

A key feature of many lipases is their regioselectivity , meaning they preferentially act on specific positions of the glycerol backbone. Many microbial lipases are sn-1,3 specific, meaning they selectively hydrolyze or form ester bonds at the outer positions (sn-1 and sn-3) of the glycerol molecule, leaving the sn-2 position intact. uni-ulm.desemanticscholar.org This allows for the production of specific structured glycerides. For example, lipases from Rhizomucor miehei and Rhizopus arrhizus are known for their sn-1,3 specificity. nih.govuni-ulm.de In contrast, some lipases, like that from Candida antarctica (Novozym 435), are non-specific and act on all three positions. nih.gov

The mechanism of lipase (B570770) catalysis typically involves a catalytic triad (B1167595) of amino acid residues (serine, histidine, and aspartic acid) in the enzyme's active site. libretexts.org

Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of lipase-catalyzed synthesis are highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for maximizing the yield of the desired glycerides.

Temperature: Lipase activity is temperature-dependent, with an optimal temperature for each enzyme. For instance, immobilized lipase from Thermomyces lanuginosus shows optimal activity around 55°C. nih.gov

Substrate Molar Ratio: The molar ratio of glycerol to the fatty acid or triglyceride source is a critical factor. An excess of glycerol generally shifts the equilibrium towards the formation of monoglycerides. nih.gov

Enzyme Loading and Form: The amount of lipase used affects the reaction rate. Immobilized lipases are often preferred over free enzymes as they offer better stability, reusability, and ease of separation from the reaction mixture. nih.govmdpi.com However, the immobilization support and method can influence the enzyme's activity and specificity. plos.org

Water Activity (aw): Water is essential for maintaining the catalytic activity of lipases, but an excess of water can promote the competing hydrolysis reaction. cirad.fr Therefore, controlling the water activity of the reaction medium is critical. Optimal water activity for ester synthesis is often low, typically in the range of 0.22 to 0.45. semanticscholar.orgcirad.frnih.gov

Surfactants and Solvents: In some cases, the addition of surfactants can enhance the reaction rate by improving the emulsification of the substrates. nih.gov While solvent-free systems are often preferred, the choice of an appropriate organic solvent can also influence reaction performance by affecting substrate solubility and enzyme conformation. nih.govmdpi.com

By carefully controlling these parameters, it is possible to achieve high yields of C16-18 mono- and diglycerides with desired compositions. Response surface methodology (RSM) is a statistical tool often employed to optimize these multiple variables simultaneously. nih.govresearchgate.net

Interactive Data Tables

Table 1: Optimized Conditions for Chemical Synthesis of C16-18 Mono- and Diglycerides

| Method | Fatty Acid/Oil Source | Catalyst | Temperature (°C) | Molar Ratio (Glycerol:FA/Oil) | Key Findings |

| Direct Esterification | Acid-rich oil | None (uncatalyzed) | 240 | 1.2:1 | 97.08% conversion rate. scirp.org |

| Glycerolysis | Low-grade brown grease | Not specified | 238 (460°F) | Not specified | Reached equilibrium in 1-2 hours. biodieselmagazine.com |

| Glycerolysis | Soybean Oil | Not specified | 230 | 2.5:1 | ~56% monoglycerides and ~36% diglycerides. core.ac.uk |

Table 2: Optimized Conditions for Enzymatic Synthesis of C16-18 Mono- and Diglycerides

| Lipase Source | Oil Source | Immobilization | Temperature (°C) | Molar Ratio (Glycerol:Oil) | Yield |

| Candida antarctica (Novozym 435) | Soybean Oil | Immobilized | 65.2 | 5.7:1 | 28.93% monoglycerides. nih.gov |

| Rhizomucor miehei (Lipozyme RM-IM) | Anchovy Oil | Immobilized | 40 | 2:1 | 20.34% monoglycerides. nih.gov |

| Thermomyces lanuginosus | Not specified | Immobilized | 55 | Not specified | Optimal activity at this temperature. nih.gov |

Bioreactor Design and Engineering for Enzymatic Glyceride Production

The enzymatic production of C16-18 mono- and diglycerides, valued for their emulsifying properties, necessitates sophisticated bioreactor design to optimize reaction kinetics and product yield. The choice of bioreactor is contingent on factors such as the reaction type (esterification or glycerolysis), substrate properties, and the need for efficient mass transfer and by-product removal. Key designs employed for this purpose include stirred-tank bioreactors (STRs), packed-bed reactors (PBRs), and membrane bioreactors (MBRs).

Stirred-Tank Bioreactors (STRs): Conventional STRs are widely used due to their operational flexibility and low cost. Effective agitation is crucial to ensure adequate mixing of the immiscible phases (glycerol and fatty acids/triglycerides), thereby enhancing the interfacial area for the lipase-catalyzed reaction. However, high shear rates can lead to enzyme deactivation. The design often incorporates Rushton turbines or marine impellers to balance mixing efficiency with gentle treatment of the enzyme. A critical engineering aspect in STRs for glyceride synthesis is the continuous removal of water, a by-product of esterification, which can shift the reaction equilibrium towards hydrolysis. This is often achieved by applying a vacuum or sparging with an inert gas.

Packed-Bed Reactors (PBRs): In a PBR, the lipase is immobilized on a solid support and packed into a column. The substrates are then passed through the column, allowing for a continuous production process. This design offers high enzyme loading and minimizes enzyme washout. A study on the continuous enzymatic esterification of glycerol with unsaturated fatty acids in a PBR using immobilized Mucor miehei lipase demonstrated that the extent of esterification is primarily governed by the molar ratio of glycerol to fatty acid. nih.gov By controlling the residence time of the fluid, the relative proportions of mono-, di-, and triglycerides in the final product can be managed. nih.gov For instance, at 50°C with a residence time of one hour, up to 90% of the fatty acid can be esterified when the fatty acid to glycerol molar ratio is 0.33 or less. nih.gov

Membrane Bioreactors (MBRs): MBRs integrate the enzymatic reaction with a membrane separation process, offering an elegant solution for in-situ product separation and by-product removal. This configuration can enhance reaction rates by preventing product inhibition and shifting the reaction equilibrium towards synthesis. For glyceride production, membranes can be used to retain the lipase and substrates while selectively removing water. There are different MBR configurations, including a continuous stirred-tank reactor coupled with a membrane module, or a design where the enzyme is immobilized directly onto the membrane matrix. The latter can reduce mass transfer limitations by having the reaction occur at the interface.

A comparison of key features of these bioreactor types is presented in the table below.

Table 1: Comparison of Bioreactor Designs for Enzymatic Glyceride Production

| Feature | Stirred-Tank Reactor (STR) | Packed-Bed Reactor (PBR) | Membrane Bioreactor (MBR) |

|---|---|---|---|

| Operation Mode | Batch, Fed-batch, Continuous | Continuous | Continuous |

| Enzyme State | Free or Immobilized | Immobilized | Free or Immobilized |

| Mixing | Mechanical Agitation | Flow-through | Mechanical Agitation/Recirculation |

| Mass Transfer | Dependent on agitation speed | Potential for channeling | Enhanced by membrane separation |

| Productivity | Can be limited by batch time | High volumetric productivity | High, due to integrated separation |

| Enzyme Stability | Susceptible to shear stress | Generally high | Can be high, depending on configuration |

| By-product Removal | Requires auxiliary systems | Can be challenging | In-situ removal |

Purification and Isolation Techniques for Glyceride Fractions

Following the synthesis of C16-18 mono- and diglycerides, the reaction mixture typically contains unreacted substrates (fatty acids, glycerol, triglycerides), the desired products (monoglycerides and diglycerides), and by-products. The separation and purification of these components are critical to obtaining fractions with the desired purity and functionality. The primary techniques employed for this purpose are molecular distillation, solvent extraction, and various forms of chromatography.

Molecular Distillation: This is a preferred industrial method for separating monoglycerides from a mixture of glycerides due to its ability to operate at low temperatures and high vacuum, which minimizes thermal degradation of the heat-sensitive lipids. The separation is based on the different molecular weights of monoglycerides, diglycerides, and triglycerides. For glycerides of C16 and C18 fatty acids, molecular distillation typically requires evaporator temperatures of around 200°C. google.comgoogle.com Under these conditions, the lighter monoglycerides are vaporized and then condensed on a cooler surface, while the heavier di- and triglycerides remain in the residue. A study on the purification of a reaction mixture from the lipase-catalyzed glycerolysis of soybean oil reported that a monoglyceride purity of 80% could be achieved in the distillate at an evaporator temperature of 250°C and a feed flow rate of 10.0 mL/min. nih.gov

Solvent Extraction: This technique, also known as liquid-liquid extraction, separates glyceride fractions based on their differential solubilities in two immiscible liquid phases. A common approach involves using a polar solvent, such as aqueous ethanol (B145695), to selectively extract the more polar monoglycerides from the less polar di- and triglycerides. The efficiency of the extraction depends on the choice of solvent, the solvent-to-feed ratio, and the operating temperature. For instance, a process using an aqueous ethanol solution with 16-30% water by volume has been described for the purification of monoglycerides. The process is typically conducted at atmospheric pressure and can yield a purified monoglyceride composition of over 85%.

Chromatographic Methods: For analytical and preparative-scale separations, chromatographic techniques offer high resolution.

Column Chromatography: This method utilizes a solid stationary phase, such as silica gel, packed into a column. The separation is achieved by eluting the mixture with a mobile phase of increasing polarity. Nonpolar components like triglycerides elute first, followed by diglycerides, and then the more polar monoglycerides. A typical solvent system for the separation of lipid classes on a silica gel column involves a stepwise gradient of diethyl ether in petroleum ether.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical technique for separating glyceride fractions. A silica gel plate is used as the stationary phase, and the mobile phase is typically a mixture of nonpolar and slightly polar solvents. For neutral lipids, a common mobile phase is a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu The separated components are visualized as distinct spots on the plate after development and staining. A specific TLC method for medium-chain acylglycerols used a mobile phase of hexane:acetone (70:30 v/v) to effectively separate mono-, di-, and triglycerides. nih.gov

The following table summarizes the principles and applications of these purification techniques.

Table 2: Purification and Isolation Techniques for C16-18 Glyceride Fractions

| Technique | Principle of Separation | Primary Application | Key Parameters |

|---|---|---|---|

| Molecular Distillation | Difference in molecular weight and volatility | Industrial-scale purification of monoglycerides | Evaporator Temperature, Vacuum Pressure, Feed Flow Rate |

| Solvent Extraction | Differential solubility in immiscible solvents | Large-scale separation of mono- from di- and triglycerides | Solvent System, Temperature, Solvent-to-Feed Ratio |

| Column Chromatography | Adsorption based on polarity | Preparative and analytical separation of glyceride classes | Stationary Phase (e.g., Silica Gel), Mobile Phase Gradient |

| Thin-Layer Chromatography (TLC) | Partitioning and adsorption based on polarity | Rapid analytical separation and identification | Stationary Phase (e.g., Silica Gel), Mobile Phase Composition |

Sophisticated Analytical Characterization of Glycerides, C16 18 Mono and Di

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure and composition of C16-18 mono- and diglycerides.

Quantitative Nuclear Magnetic Resonance (qNMR) for Component Quantification and Isomer Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive, and calibration-free method for the detailed analysis of glyceride mixtures. nih.gov It allows for the simultaneous quantification of mono-, di-, and triglycerides, as well as their positional isomers (e.g., 1-monoglycerides vs. 2-monoglycerides and 1,2-diglycerides vs. 1,3-diglycerides). nih.gov The accuracy, precision, and robustness of ¹H qNMR methods have been validated for the analysis of commercial mono- and diglyceride products. nih.gov

This technique is particularly advantageous as it can distinguish and quantify components without the need for individual reference standards for each glyceride, which are often commercially unavailable. researchgate.net The principle of qNMR relies on the direct relationship between the integrated signal intensity of a specific nucleus (commonly ¹H) and the number of those nuclei in the molecule. nih.govox.ac.uk By comparing the integrals of specific proton signals unique to each component to that of a certified internal standard of known concentration, precise quantitative information can be obtained. ox.ac.uk

Key findings from qNMR studies on C16-18 glycerides include:

Component Quantification: Successful quantification of 1-monostearin, 2-monostearin, 1,3-distearin, and 1,2-distearin in complex mixtures.

Isomer Analysis: The ability to differentiate and quantify positional isomers is a key strength of qNMR, providing a more complete chemical profile than many other methods. nih.gov

Method Validation: Developed qNMR methods have demonstrated high accuracy and precision, with relative standard deviation (%RSD) values for repeatability typically falling below 5.0%. nih.gov

Table 1: Representative ¹H qNMR Repeatability Data for Glyceride Components

| Component | Mean Amount (mg) | Standard Deviation | %RSD |

| 1-Monoglyceride | 1.21 | 0.03 | 2.48 |

| 2-Monoglyceride | 1.19 | 0.04 | 3.36 |

| 1,3-Diglyceride | 1.22 | 0.02 | 1.64 |

| 1,2-Diglyceride | 1.20 | 0.05 | 4.17 |

| Triglyceride | 1.18 | 0.04 | 3.39 |

This table is a representation of typical data and is for illustrative purposes.

Infrared and Raman Spectroscopy for Functional Group and Conformation Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information on the functional groups and conformational order of C16-18 glycerides.

Infrared Spectroscopy is particularly sensitive to polar functional groups. Key IR absorption bands for glycerides include:

C=O Stretching: The carbonyl group of the ester linkage gives a strong absorption band, typically around 1740 cm⁻¹. The exact position and shape of this band can provide information about the environment of the carbonyl group and hydrogen bonding.

C-O Stretching: The ester C-O bonds exhibit strong absorptions in the 1300-1100 cm⁻¹ region.

-CH₂ and -CH₃ Stretching and Bending: The aliphatic chains of the C16 and C18 fatty acids give rise to characteristic stretching vibrations around 2920 and 2850 cm⁻¹ and bending vibrations around 1465 cm⁻¹.

Raman Spectroscopy , on the other hand, is highly sensitive to non-polar bonds and provides detailed information about the carbon-carbon backbone of the fatty acid chains. nih.gov This makes it an excellent tool for studying the conformational order and unsaturation of glycerides. researchgate.net

Key Raman spectral features for C16-18 glycerides include:

C-C Stretching: The region between 1000 and 1150 cm⁻¹ is sensitive to the conformational order of the acyl chains (i.e., the degree of all-trans conformation).

CH₂ Twisting and Bending Modes: Bands in the 1250-1480 cm⁻¹ region are also indicative of chain conformation. nih.gov

C=C Stretching: While C16-18 mono- and diglycerides are typically saturated, the presence of any unsaturated impurities would be clearly indicated by a band around 1655 cm⁻¹. nih.gov

Studies have shown that both IR and Raman spectroscopy can distinguish between different chemical forms of glycerides, such as free fatty acids, ethyl esters, and triacyl-sn-glycerols. spectroscopyonline.com Molecular modeling can be used in conjunction with experimental spectra to aid in the interpretation of complex spectral data and to understand the various stable conformers of the glyceride molecules. spectroscopyonline.com

Advanced Chromatographic Separations for Complex Mixtures

Chromatographic techniques are indispensable for separating the complex components of C16-18 mono- and diglyceride mixtures prior to their identification and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for Lipid Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glycerides. researchgate.net When coupled with Mass Spectrometry (MS), it provides a powerful platform for comprehensive lipid profiling. thermofisher.comnih.gov Reversed-phase HPLC, often utilizing C18 or C30 columns, is commonly employed to separate glycerides based on their hydrophobicity, which is determined by the length and number of fatty acid chains. thermofisher.com

The use of C30 columns can offer enhanced shape selectivity, enabling better separation of structurally related isomers compared to standard C18 columns. thermofisher.com Evaporative Light Scattering Detection (ELSD) is a universal detection method that can be used for the quantification of mono- and diglycerides, while MS provides detailed structural information and allows for the identification of individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netresearchgate.net

Typical findings from HPLC-MS analysis of glycerides include:

Separation of lipid classes: Baseline separation of mono-, di-, and triglycerides is readily achievable. nih.gov

Identification of individual species: MS allows for the identification of specific glycerides, for example, 1-palmitoyl-glycerol, 1-stearoyl-glycerol, 1,3-dipalmitoyl-glycerol, etc.

Isomer differentiation: While challenging, partial separation of positional isomers (e.g., 1,2- vs. 1,3-diglycerides) can be achieved with optimized chromatographic conditions. researchgate.net

Table 2: Example HPLC Separation Parameters for Glycerides

| Parameter | Condition |

| Column | Reversed-Phase C18 or C30 |

| Mobile Phase | Gradient of Acetonitrile/Isopropanol and Water |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 30 - 50 °C |

This table presents a general set of parameters and is for illustrative purposes.

Gas Chromatography (GC) for Fatty Acid and Glyceride Analysis

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a high-resolution technique widely used for the analysis of fatty acids and, after derivatization, glycerides. nih.govoup.com For the analysis of the fatty acid composition of C16-18 glycerides, the sample is first transesterified to form fatty acid methyl esters (FAMEs). nih.govmdpi.com These more volatile derivatives are then separated on a capillary GC column based on their boiling points and polarity. oup.commdpi.com

Direct analysis of intact mono- and diglycerides by GC is also possible using high-temperature columns and specialized injection techniques, though it is less common than the analysis of FAMEs. oup.com This approach can provide information on the distribution of the different glyceride species. oup.com

Key applications of GC in glyceride analysis:

Fatty Acid Profiling: Determination of the relative proportions of palmitic (C16:0) and stearic (C18:0) acids.

Purity Assessment: Quantification of free fatty acids and other minor components.

Glyceride Distribution: High-temperature GC can provide a profile of the mono- and diglyceride components. oup.com

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers several advantages over HPLC for lipid analysis, including faster separations, lower organic solvent consumption, and unique selectivity, particularly for the separation of isomers. nih.govnih.govresearchgate.net

The ability to independently tune the mobile phase strength by adjusting pressure, temperature, and the concentration of an organic modifier (like methanol) provides a high degree of control over the separation. researchgate.net SFC has shown significant promise in resolving positional isomers of glycerides that are often difficult to separate by HPLC. nih.gov The technique is fully compatible with both universal detectors like ELSD and specific detectors like MS. nih.gov

Advantages of SFC for C16-18 glyceride analysis:

Superior Isomer Separation: Enhanced resolution of 1- vs. 2-monoglycerides and 1,2- vs. 1,3-diglycerides. nih.gov

High Throughput: The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid analysis times. nih.govresearchgate.net

Green Chemistry: The use of CO₂ as the primary mobile phase significantly reduces the consumption of organic solvents. mdpi.com

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a cornerstone in the structural analysis of C16-18 mono- and diglycerides, providing critical information on molecular weight and fatty acid composition through fragmentation analysis. nih.gov Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are frequently employed. nih.govcas.cn

In ESI-MS, glycerides are often analyzed as their ammonium (B1175870) or lithium adducts. nih.gov Tandem mass spectrometry (MS/MS) of these adducts yields diagnostic fragment ions. For instance, the collision-induced dissociation (CID) of an ammoniated diacylglycerol will result in the neutral loss of a fatty acid plus ammonia, producing a characteristic diglyceride-like fragment ion. nih.govcas.cn This allows for the identification of the constituent fatty acids. For example, the fragmentation of 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) (a C16:0/C18:1 diglyceride) shows product ions corresponding to the loss of each fatty acid chain. nih.gov

GC-MS, particularly after derivatization, is also a powerful tool. While underivatized monoglycerides (B3428702) can be difficult to distinguish based on their mass spectra alone, their trimethylsilyl (B98337) (TMS) ether derivatives provide distinct fragmentation patterns for 1- and 2-monoglyceride isomers. nih.gov Similarly, diacetyl derivatives can aid in distinguishing between these isomers. nih.gov Electron ionization (EI) of glycerides typically yields a low-abundance molecular ion but produces abundant fragment ions corresponding to the loss of the fatty acyl groups, which helps in identifying the fatty acids present. nih.gov

Table 1: Characteristic Mass Spectrometry Data for C16-18 Glyceride Analysis

| Glyceride Type | Ionization Technique | Adduct/Derivative | Characteristic Fragmentation | Reference |

| Diacylglycerol | ESI-MS/MS | [M+NH₄]⁺ | Neutral loss of RCOOH + NH₃, yielding diglyceride-like fragment ions. | nih.govcas.cn |

| Diacylglycerol | ESI-MS/MS | [M+Li]⁺ | Product ions corresponding to the Li⁺ adduct of the fatty acid and neutral loss of the fatty acid. | nih.gov |

| Monoglyceride | GC-MS (EI) | Trimethylsilyl (TMS) ether | Distinct fragmentation patterns for 1- and 2-isomers. | nih.gov |

| Monoglyceride | GC-MS (EI) | Diacetyl derivative | Can distinguish between 1- and 2-isomers. | nih.gov |

Positional Isomer Analysis and Stereo-specificity Determination

Distinguishing between positional isomers (e.g., 1,2- vs. 1,3-diacylglycerols) and determining the stereospecificity (the three-dimensional arrangement of fatty acids on the glycerol (B35011) backbone, denoted by sn- for stereospecifically numbered) are crucial for a complete characterization.

Positional Isomer Analysis: Chromatographic techniques are essential for the separation of positional isomers prior to MS analysis. nih.gov Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful method for separating diglyceride positional isomers. nih.govusda.gov This technique can effectively separate 1,2(2,3)- and 1,3-diglycerides. nih.gov Borate (B1201080) thin-layer chromatography (TLC) is another method used to separate 1,3-diacylglycerols from sn-1,2(2,3)-diacylglycerols. nih.gov For saturated glycerides like those derived from palmitic and stearic acid, where separation is not based on interaction with double bonds, derivatization to acetates can facilitate separation via Ag-HPLC. usda.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, can also differentiate between positional isomers. The chemical shifts of the glycerol carbons are distinct for 1,3-diglycerides compared to triglycerides and monoglycerides, allowing for their identification and quantification within a mixture. researchgate.net For example, in a 1,3-diglyceride, the C-1 and C-3 carbons of the glycerol backbone resonate at the same chemical shift, which is different from that of the C-2 carbon. researchgate.net

Stereo-specificity Determination: Determining the specific sn-position of fatty acids requires chiral separation methods. Chiral phase high-performance liquid chromatography (HPLC) is a widely used and effective technique for this purpose. researchgate.netresearchgate.net To achieve separation of enantiomeric diacylglycerols (e.g., sn-1,2- and sn-2,3-diacylglycerols), they are often converted into diastereomeric derivatives, such as dinitrophenylurethanes or 1-(1-naphthyl)ethyl urethanes. nih.govaocs.org These derivatives can then be resolved on a chiral stationary phase. researchgate.netaocs.org

The combination of enzymatic hydrolysis with chiral chromatography provides a robust method for stereospecific analysis. nih.gov For instance, pancreatic lipase (B570770) can be used for partial deacylation of triglycerides to yield sn-1,2(2,3)-diacylglycerols. nih.gov These can then be separated and analyzed to determine the fatty acid composition at each specific position.

Table 2: Techniques for Isomer Analysis of C16-18 Glycerides

| Analysis Type | Technique | Method | Key Findings | Reference |

| Positional Isomer | Silver Ion HPLC (Ag-HPLC) | Separation of underivatized or acetate-derivatized diglycerides. | Effectively separates 1,2- and 1,3-diacylglycerol isomers. | nih.govusda.gov |

| Positional Isomer | Borate Thin-Layer Chromatography | Separation based on complexation with borate ions. | Separates sn-1,2(2,3)-diacylglycerols from 1,3-diacylglycerols. | nih.gov |

| Positional Isomer | ¹³C-NMR Spectroscopy | Analysis of chemical shifts of glycerol carbons. | Distinct signals for C-1/C-3 and C-2 carbons in 1,3-diglycerides. | researchgate.net |

| Stereo-specificity | Chiral Phase HPLC | Separation of diastereomeric derivatives (e.g., dinitrophenylurethanes). | Resolves sn-1,2- and sn-2,3-diacylglycerol enantiomers. | nih.govresearchgate.net |

| Stereo-specificity | Enzymatic Hydrolysis + Chromatography | Partial deacylation followed by separation of resulting glycerides. | Determines fatty acid distribution at specific sn-positions. | nih.gov |

Mechanistic Roles of Glycerides, C16 18 Mono and Di in Emulsification and Interfacial Phenomena

Surface and Interfacial Tension Reduction Mechanisms

Glycerides, C16-18 mono-and di-, are effective at reducing the surface tension of water and the interfacial tension between oil and water due to their amphiphilic molecular structure. The glycerol (B35011) head of the molecule is hydrophilic, meaning it is attracted to water, while the long fatty acid tails (C16-C18) are hydrophobic, repelling water and being attracted to oil.

When introduced into an oil-in-water emulsion, these glycerides spontaneously migrate to the oil-water interface. They orient themselves with their hydrophilic glycerol heads in the aqueous phase and their hydrophobic fatty acid tails in the oil phase. This molecular arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in interfacial tension. By lowering this tension, the glycerides facilitate the dispersion of oil droplets within the water phase, a critical step in emulsion formation.

The magnitude of the reduction in interfacial tension is influenced by the concentration of the glycerides at the interface. As more glyceride molecules adsorb, the interfacial tension decreases until the interface is saturated, at which point micelles may begin to form in the bulk phase. This ability to lower interfacial tension is a primary reason for their widespread use as emulsifiers.

Emulsion Stabilization Mechanisms: Adsorption and Film Formation

Beyond simply reducing interfacial tension, C16-18 mono- and diglycerides stabilize emulsions through the formation of a protective interfacial film around the dispersed oil droplets. nih.gov This film acts as a mechanical barrier that prevents the droplets from coalescing, which would otherwise lead to phase separation. nih.gov

The process of adsorption to the oil-water interface is a key step in this stabilization mechanism. nih.gov Once adsorbed, the glyceride molecules pack together, creating a condensed and relatively rigid film. The effectiveness of this film is dependent on the lateral interactions between the fatty acid chains of the adsorbed glycerides. The long, saturated C16 and C18 chains can pack closely together, leading to strong van der Waals interactions and a more robust interfacial film.

This protective layer provides steric hindrance, a physical barrier that repels approaching droplets. In some cases, particularly in the presence of charged molecules, the interfacial film can also contribute to electrostatic repulsion, further enhancing emulsion stability. The stability of the emulsion is therefore directly related to the integrity and properties of this adsorbed glyceride film.

Influence of Glyceride Composition and Structure on Emulsion Properties

The emulsifying performance of C16-18 glycerides is not uniform and is significantly influenced by the specific composition and structure of the glyceride mixture. Key factors include the ratio of monoglycerides (B3428702) to diglycerides and the degree of saturation and chain length of the constituent fatty acids.

Role of Mono- vs. Diglycerides in Emulsion Stability

Monoglycerides are generally more effective emulsifiers than diglycerides. myfoodresearch.com This is attributed to their higher hydrophilicity and greater surface activity, which allows them to pack more efficiently at the oil-water interface and form a more stable interfacial film. myfoodresearch.com Studies have shown that a higher proportion of monoglycerides in a blend leads to enhanced emulsion stability. myfoodresearch.comresearchgate.net For instance, a combination with a higher ratio of monocaprylin (B12243) demonstrated greater stability over a 30-day period. myfoodresearch.com In the production of mayonnaise, the use of monoglycerides resulted in the highest stability, which decreased as the amount of monoglyceride was reduced. researchgate.net

Table 1: Effect of Mono- to Diglyceride Ratio on Emulsion Stability

| Mono:Diglyceride Ratio | Observation | Source |

| High Monoglyceride | Excellent results and good synergistic effect on emulsion stability. | myfoodresearch.com |

| 80:20 (mono:di) | Resulted in the formation of a stable flavor emulsion. | myfoodresearch.com |

| Decreasing Monoglyceride | Decreased stability in mayonnaise production. | researchgate.net |

Polymorphism and Alpha-Gel Phase Formation in Emulsifier Systems

C16-18 mono- and diglycerides can exist in different crystalline forms, a phenomenon known as polymorphism. The most common polymorphic forms are alpha (α), beta-prime (β'), and beta (β). The α-form is the least stable but is the most functional in terms of emulsification.

In the presence of water, saturated monoglycerides can form a unique, highly hydrated, and ordered structure called the alpha-gel (α-gel) phase. nih.govresearchgate.net This phase consists of lamellar bilayers of monoglyceride molecules separated by layers of water. The formation of this α-gel phase at the oil-water interface is particularly important for the stability of many food emulsions, such as cake batters and whipped toppings. researchgate.net

Molecular Complexation Phenomena (e.g., with Amylose (B160209) in Starch Systems)

In addition to their primary role as emulsifiers, C16-18 mono- and diglycerides can interact with other components in a food system, leading to the formation of molecular complexes that can significantly alter the product's properties. A well-known example of this is the complexation of monoglycerides with amylose, a component of starch.

Amylose has a helical structure, and the hydrophobic fatty acid tail of a monoglyceride can fit inside this helix, forming an inclusion complex. nih.gov This complexation has several important consequences in starchy foods like bread and pasta. Firstly, it retards the retrogradation of starch, which is the process of starch molecules re-associating and causing staling. By forming a complex with amylose, the monoglycerides prevent it from recrystallizing, thereby extending the shelf life of the product.

Secondly, this complexation can affect the gelatinization temperature of the starch and the viscosity of the cooked product. The formation of these amylose-lipid complexes is a key reason why C16-18 monoglycerides are widely used as crumb softeners and anti-staling agents in the baking industry. The driving force for this complexation is the tendency of amylose to minimize its interaction with water, with the helix cavity providing binding sites for the hydrophobic fatty acid chain. nih.gov

Applications in Advanced Material Science and Process Engineering Research

Excipient Functionality in Pharmaceutical Formulations

In the pharmaceutical sector, Glycerides, C16-18 mono- and di- are valued as excipients, which are inactive substances formulated alongside the active pharmaceutical ingredient (API). dakenchem.comlookchem.com Their primary roles include improving the stability, bioavailability, and delivery of therapeutic agents. dakenchem.comlookchem.com

Role in Modifying Drug Release Profiles and Bioavailability Enhancement

Glycerides, C16-18 mono- and di- are instrumental in developing advanced drug delivery systems, particularly for lipophilic (fat-soluble) drugs that exhibit poor water solubility. By incorporating these glycerides into formulations, it is possible to enhance the solubility and absorption of such drugs. google.com Their ability to form stable emulsions is a key factor in improving the bioavailability of poorly soluble compounds.

These glycerides function as modified-release agents, allowing for the controlled release of drugs over time. dakenchem.comdakenchem.combrolbrolbrol.com This controlled-release mechanism optimizes the therapeutic outcomes of the medication. dakenchem.com The lipid matrix formed by the glycerides can be engineered to erode or diffuse at a predetermined rate in the gastrointestinal tract, thereby governing the rate at which the entrapped drug is made available for absorption.

Table 1: Research Findings on Bioavailability Enhancement

| Research Focus | Finding | Reference |

|---|---|---|

| Lipophilic Drug Delivery | Utilized as carriers to form stable emulsions, enhancing the bioavailability of poorly soluble drugs. | |

| Solubility Enhancement | Improves the solubility of active pharmaceutical ingredients in formulations. | lookchem.com |

| Oral Formulations | Acts as a carrier for lipophilic drugs, improving absorption after oral administration. | google.com |

Application in Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Systems for Drug Delivery

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of nanomedicine for drug delivery, and C16-18 glycerides are a key component in their formulation. These lipid-based nanoparticles serve as carriers for drugs, offering advantages such as improved stability and targeted delivery. smolecule.com

SLNs are colloidal carriers made from solid lipids, like C16-18 mono- and diglycerides. The solid lipid core can encapsulate lipophilic drugs, protecting them from chemical degradation and controlling their release. NLCs are a second generation of these carriers, created by blending solid lipids with liquid lipids. This creates a less-ordered lipid matrix, which increases the drug-loading capacity and reduces the potential for drug expulsion during storage. The C16-18 glycerides provide the solid lipid matrix that is fundamental to the structure and function of both SLN and NLC systems.

Stabilization of Active Pharmaceutical Ingredients in Complex Matrices

The chemical stability of an active pharmaceutical ingredient is crucial for its efficacy and shelf-life. Glycerides, C16-18 mono- and di- contribute significantly to the stabilization of APIs within various pharmaceutical dosage forms, including topical ointments, suppositories, and oral capsules. dakenchem.comdakenchem.comlookchem.com

Their function as emulsifiers and stabilizers helps to prevent the separation of ingredients in complex formulations like creams and lotions, ensuring a homogenous distribution of the API. lookchem.comataman-chemicals.com In solid dosage forms, the glycerides can form a protective coating or matrix around the API, shielding it from environmental factors such as moisture and oxidation. This stabilizing property is essential for maintaining the potency of the drug throughout its lifecycle. dakenchem.comontosight.ai

Industrial Process Adjuvants and Functional Materials

Beyond pharmaceuticals, Glycerides, C16-18 mono- and di- are integral to various industrial processes, where they act as functional additives to improve manufacturing efficiency and final product quality. dakenchem.comdakenchem.com

Mechanisms as Lubricants and Release Agents in Polymer and Metal Processing

In the manufacturing of plastics, rubber, and metal products, C16-18 glycerides serve as effective lubricants and release agents. dakenchem.comdakenchem.com During polymer processing, such as extrusion, these glycerides reduce friction between the polymer melt and the processing equipment. atamanchemicals.com This reduction in friction minimizes wear on machinery and allows for smoother processing. dakenchem.com

As a release agent, particularly in molding operations, the glycerides form a thin film on the mold surface, preventing the plastic or rubber part from adhering to it. This ensures easy removal of the finished product and a smoother production cycle. dakenchem.com For instance, in polypropylene (B1209903) cap manufacturing, they provide both a slip/lubricant effect and an anti-static property. atamanchemicals.com They are also used as lubricants in metalworking operations under high-energy conditions. chemicalstore.com

Stabilization in Diverse Chemical Formulations (e.g., paints, coatings, plastics)

The stabilizing properties of C16-18 glycerides are utilized in a wide array of chemical formulations. dakenchem.comdakenchem.com In paints, coatings, and inks, they can act as dispersing agents for pigments, ensuring uniform color distribution and preventing settling. chemicals.gov.inepo.orggoogleapis.com Their emulsifying action is also valuable in creating stable formulations that require the mixing of oil and water-based components. atamanchemicals.com

In the plastics industry, these glycerides function as anti-static agents and plasticizers. atamanchemicals.com They help to dissipate static charge on the surface of plastic products and improve their flexibility and plasticity. atamanchemicals.com Furthermore, they are used as stabilizers in various chemical formulations to prevent the separation of ingredients and maintain product consistency over time. dakenchem.comsevron.co.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Glycerides, C16-18 mono- and di- |

| Glycerol (B35011) |

| Palmitic acid |

Contributions to Sustainable and Green Chemistry Initiatives

The use of Glycerides, C16-18 mono- and di- aligns with the principles of green chemistry, primarily due to their derivation from renewable resources and their favorable environmental profile.

A significant aspect of the environmental profile of Glycerides, C16-18 mono- and di- is their inherent biodegradability. dakenchem.com This characteristic makes them a desirable alternative to petroleum-based additives in a variety of consumer and industrial products. The European Union Ecolabel program has reported that the constituent components, C16-18 fatty acids, are readily biodegradable and can also be degraded anaerobically. ewg.org This suggests a favorable environmental fate for the parent glycerides upon their release into engineered systems like wastewater treatment facilities or natural environments.

The environmental release of these substances can occur from a wide array of uses, including in washing and cleaning products, polymers, lubricants, and personal care products. europa.eu They can enter the environment through both indoor and outdoor use, such as from machine wash liquids or the breakdown of materials like plastics and textiles. europa.eu Given their biodegradability, the persistence of these compounds in the environment is expected to be low.

Table 2: Biodegradability Profile of Constituent Fatty Acids

| Property | Finding | Source Program |

| Aerobic Biodegradation | Readily Biodegradable | European Union Ecolabel |

| Anaerobic Biodegradation | Anaerobically Degradable | European Union Ecolabel |

This table is based on data for C16-18 fatty acids, the primary components of the glycerides, indicating a high potential for environmental degradation. ewg.org

Glycerides, C16-18 mono- and di- are derived from natural and renewable feedstocks, positioning them as key components in the shift towards a bio-based economy. dakenchem.com These glycerides are esters formed from glycerol and fatty acids, primarily palmitic acid (C16) and stearic acid (C18). dakenchem.com These fatty acids are commonly sourced from vegetable oils and animal fats, such as soybean oil and butterfat.

The utilization of these glycerides as a feedstock for biofuel production is an area of growing interest within sustainability initiatives. Their origin from renewable biomass makes them a more sustainable option compared to traditional fossil fuel-based resources. As industries continue to seek out eco-friendly ingredients, the versatility and biodegradable nature of C16-18 mono- and diglycerides enhance their role in the development of green chemical formulations and sustainable products. dakenchem.com

Table 3: Examples of Bio-based Sources for C16-18 Glycerides

| Source Type | Specific Example |

| Vegetable Oil | Soybean Oil |

| Animal Fat | Butterfat |

This table highlights some of the renewable, bio-based starting materials used in the production of C16-18 glycerides.

Future Research Trajectories and Emerging Paradigms for Glycerides, C16 18 Mono and Di

Development of Novel and Highly Specific Synthesis Pathways

The industrial production of mono- and diglycerides is primarily achieved through the glycerolysis of fats and oils. wikipedia.org However, the demand for greater control over the final product composition is driving research into more precise synthesis methods. A significant area of focus is the development of enzymatic synthesis pathways. Lipases, for instance, offer a high degree of specificity, allowing for the targeted production of either mono- or diglycerides with specific fatty acid compositions. This approach not inly provides greater purity but also aligns with the growing demand for greener and more sustainable chemical processes. dakenchem.com

Another promising avenue is the use of novel catalytic systems. Researchers are exploring the use of solid acid catalysts and other heterogeneous catalysts to improve reaction efficiency and selectivity. These catalysts can be more easily separated from the reaction mixture, simplifying purification processes and reducing waste. The goal is to develop continuous-flow reaction systems that offer higher throughput and greater control over reaction parameters, leading to the consistent production of high-purity C16-18 mono- and diglycerides.

Advanced Computational Modeling of Glyceride Behavior in Complex Systems

The functionality of C16-18 mono- and diglycerides is intrinsically linked to their molecular structure and interactions within complex environments. To gain a deeper understanding of these interactions, scientists are turning to advanced computational modeling techniques. Molecular dynamics (MD) simulations, for example, allow researchers to simulate the movement and interactions of individual glyceride molecules over time. youtube.comyoutube.com This provides invaluable insights into how these molecules self-assemble, interact with other components in a formulation, and influence the macroscopic properties of a system.

These simulations can be used to predict the stability of emulsions, the formation of different liquid crystalline phases, and the interactions of glycerides with active pharmaceutical ingredients or other key components. nih.gov By understanding these behaviors at a molecular level, formulators can more effectively design products with desired textures, stabilities, and performance characteristics. The use of increasingly powerful computers and sophisticated simulation algorithms is expected to further enhance the predictive power of these models. arxiv.org

Integration of Glycerides into Smart Materials and Responsive Systems

A particularly exciting area of future research is the integration of C16-18 mono- and diglycerides into "smart" materials and responsive systems. These are materials designed to change their properties in response to external stimuli such as temperature, pH, or the presence of specific molecules. The self-assembly properties of mono- and diglycerides make them ideal building blocks for creating such systems.

For example, researchers are investigating the use of glyceride-based liquid crystals for the controlled release of drugs. dakenchem.com These structures can encapsulate active ingredients and release them in a controlled manner as the liquid crystalline phase responds to changes in the physiological environment. Another potential application is in the development of responsive food packaging that can indicate spoilage or changes in the product's condition. The biodegradable nature of glycerides makes them an attractive option for these sustainable technologies. dakenchem.com

Mechanistic Studies of Glyceride Interactions with Macromolecular Structures

The performance of C16-18 mono- and diglycerides in many applications depends on their interactions with macromolecules such as proteins and polysaccharides. In the food industry, for instance, these interactions are crucial for creating the desired texture and stability in products like baked goods and dairy products. mdpi.comok.org In pharmaceuticals, the interaction with proteins can influence the bioavailability and stability of drug formulations. ontosight.ai

Future research will focus on detailed mechanistic studies to elucidate the nature of these interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, small-angle X-ray scattering (SAXS), and various microscopic methods will be employed to probe the binding sites and conformational changes that occur when glycerides interact with macromolecules. A deeper understanding of these mechanisms will enable the more rational design of formulations with enhanced performance and stability.

Tailored Glyceride Structures for Enhanced Performance in Niche Applications

The versatility of C16-18 mono- and diglycerides stems from the fact that they are a mixture of different molecular species. europa.eu However, for certain high-performance and niche applications, a more precisely defined chemical structure is required. Future research will focus on the synthesis of tailored glyceride structures with specific fatty acid chain lengths and degrees of unsaturation.

This will involve the development of highly selective synthetic methods, potentially combining enzymatic and chemical catalysis. By fine-tuning the molecular architecture, it will be possible to create glycerides with optimized properties for specific applications. For example, glycerides with specific melting points could be designed for use in phase-change materials for thermal energy storage, or glycerides with specific interfacial properties could be developed for advanced drug delivery systems. This move towards precision-engineered glycerides will open up new possibilities for this already valuable class of compounds.

Q & A

Q. How can researchers determine the purity and structural composition of glycerides, C16-18 mono- and di-, in synthesized samples?

Methodological Answer:

- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) to separate mono- and di-glycerides based on polarity differences. Compare retention times with standards (e.g., glyceryl stearate) .

- Thermal Analysis : Differential scanning calorimetry (DSC) can identify melting points (56–60°C for intermediate-melting variants) to assess crystallinity and purity .

- Spectroscopy : Employ nuclear magnetic resonance (NMR) to confirm ester linkages and fatty acid chain distribution (e.g., palmitic vs. stearic acid ratios) .

Q. What experimental strategies are recommended to resolve discrepancies in solubility data for glycerides, C16-18 mono- and di-?

Methodological Answer:

- Systematic Solvent Screening : Test solubility in polar (e.g., ethanol, propylene glycol) and non-polar solvents (e.g., hexane) under controlled temperature (25–60°C) to replicate conflicting literature reports .

- Dynamic Light Scattering (DLS) : Quantify colloidal stability in aqueous systems, as insolubility may arise from micelle formation rather than true insolubility .

Advanced Research Questions

Q. How can researchers design lipid-based drug delivery systems using glycerides, C16-18 mono- and di-, while ensuring regulatory compliance?

Methodological Answer:

- Formulation Optimization : Use Design of Experiments (DoE) to optimize lipid-to-drug ratios, leveraging the intermediate melting point (56–60°C) for controlled release .

- Regulatory Alignment : Align with HACCP, FCC, and GRAS guidelines for excipient safety. For example, validate residual solvent levels (e.g., ≤0.5% hexane) per CFR §184.1505 .

Q. What methodologies are effective for analyzing the environmental persistence of glycerides, C16-18 mono- and di- derivatives (e.g., epoxidized or citrated forms)?

Methodological Answer:

- Epoxidation Byproduct Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify and quantify epoxide degradation products (e.g., aldehydes) under simulated environmental conditions .

- Aquatic Toxicity Assays : Conduct OECD Test Guideline 201 (algae growth inhibition) to assess ecological impact, referencing ECHA’s dossier on citrated derivatives .

Q. How can conflicting data on glycerides’ endocrine disruption potential be addressed in toxicity studies?

Methodological Answer:

- In Silico Screening : Apply quantitative structure-activity relationship (QSAR) models to predict binding affinity to estrogen receptors, cross-referencing EPA’s Endocrine Disruptor Screening Program data .

- In Vitro Validation : Use human hepatocyte assays (e.g., CYP3A4 induction) to validate computational predictions .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in glyceride synthesis?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to FTIR or Raman spectral data to identify variability sources (e.g., fatty acid chain length distribution) .

- Process Analytical Technology (PAT) : Implement real-time monitoring via near-infrared (NIR) spectroscopy to reduce variability during esterification .

Q. How should researchers address contradictions in reported vapor pressure data (e.g., 3.54E-19 mmHg at 25°C vs. industry claims)?

Methodological Answer:

- Replicate Experiments : Use a static gravimetric method under inert gas to minimize oxidation artifacts .

- Literature Meta-Analysis : Cross-reference peer-reviewed studies (e.g., ECHA dossiers) with industry data, prioritizing studies using ASTM E1194-17 standards .

Regulatory and Ethical Considerations

Q. What protocols ensure ethical sourcing of glycerides, C16-18 mono- and di-, for biomedical research?

Methodological Answer:

Q. How can researchers align pharmacokinetic studies of glyceride formulations with global regulatory frameworks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.